molecular formula C15H15BO3 B13354764 2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane

2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane

Cat. No.: B13354764
M. Wt: 254.09 g/mol
InChI Key: RWBKRVQPKWBYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by a dioxaborinane ring fused with a phenoxyphenyl group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of phenoxyphenyl derivatives with boron-containing reagents. One common method is the Suzuki–Miyaura coupling, which involves the reaction of phenoxyphenylboronic acid with a suitable halide under palladium catalysis . The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aqueous or alcoholic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into boron hydrides.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Boron hydrides.

    Substitution: Various substituted phenoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The phenoxyphenyl group enhances the compound’s stability and reactivity by providing electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring, which imparts distinct reactivity and stability compared to other phenoxyphenyl derivatives. This makes it a valuable reagent in various chemical transformations and applications.

Properties

Molecular Formula

C15H15BO3

Molecular Weight

254.09 g/mol

IUPAC Name

2-(3-phenoxyphenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C15H15BO3/c1-2-7-14(8-3-1)19-15-9-4-6-13(12-15)16-17-10-5-11-18-16/h1-4,6-9,12H,5,10-11H2

InChI Key

RWBKRVQPKWBYNU-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.